5-Hydroxypicolinaldehydeoxime

Catalog No.
S15853830
CAS No.
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypicolinaldehydeoxime

Product Name

5-Hydroxypicolinaldehydeoxime

IUPAC Name

6-[(E)-hydroxyiminomethyl]pyridin-3-ol

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H/b8-3+

InChI Key

DRAVSXXCLYDZJG-FPYGCLRLSA-N

Canonical SMILES

C1=CC(=NC=C1O)C=NO

Isomeric SMILES

C1=CC(=NC=C1O)/C=N/O

5-Hydroxypicolinaldehydeoxime is a chemical compound characterized by the presence of a hydroxyl group, a pyridine ring, and an oxime functional group. It is derived from picolinaldehyde, which is a pyridine derivative with an aldehyde functional group at the 2-position. The oxime form is created by the reaction of hydroxylamine with the aldehyde, resulting in a compound that exhibits unique chemical properties due to the electron-donating nature of the hydroxyl group and the nitrogen atom in the oxime.

, including:

  • Oxime Formation: The primary reaction involves the formation of the oxime from picolinaldehyde through a condensation reaction with hydroxylamine.
  • Rearrangement Reactions: Under acidic or basic conditions, this compound can undergo rearrangements, leading to different isomers or related compounds.
  • Coordination Chemistry: It can act as a bidentate ligand, coordinating with metal ions through both the nitrogen of the oxime and the oxygen of the hydroxyl group, which may be relevant in various catalytic processes.

Research indicates that 5-hydroxypicolinaldehydeoxime exhibits biological activities that may include:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Reactivation: Similar to other oxime compounds, it may have applications in reactivating acetylcholinesterase inhibited by organophosphates, making it of interest in antidote development for poisoning scenarios .

The synthesis of 5-hydroxypicolinaldehydeoxime typically involves:

  • Preparation of Picolinaldehyde: This can be achieved through various methods, including oxidation of 5-hydroxypyridine derivatives.
  • Formation of Oxime: The reaction of picolinaldehyde with hydroxylamine hydrochloride in an appropriate solvent (such as methanol or ethanol) under reflux conditions leads to the formation of 5-hydroxypicolinaldehydeoxime. The reaction can be represented as follows:
    Picolinaldehyde+Hydroxylamine5 Hydroxypicolinaldehydeoxime+H2O\text{Picolinaldehyde}+\text{Hydroxylamine}\rightarrow \text{5 Hydroxypicolinaldehydeoxime}+\text{H}_2\text{O}
  • Purification: The product can be purified using recrystallization techniques or chromatography.

5-Hydroxypicolinaldehydeoxime has several potential applications:

  • Pharmaceuticals: Its ability to reactivate acetylcholinesterase makes it a candidate for developing antidotes against organophosphate poisoning.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and studying coordination chemistry.
  • Antioxidant Formulations: The compound's antioxidant properties may find use in formulations aimed at reducing oxidative stress.

Studies on 5-hydroxypicolinaldehydeoxime have focused on its interactions with various biological targets:

  • Enzyme Interactions: Research has shown that it can interact effectively with acetylcholinesterase, potentially leading to reactivation after inhibition by organophosphates .
  • Metal Ion Coordination: Its ability to coordinate with transition metals opens avenues for exploring its role in catalysis and material science.

5-Hydroxypicolinaldehydeoxime shares structural similarities with other compounds but possesses unique characteristics due to its specific functional groups. Similar compounds include:

  • Picolinaldehyde: Lacks the oxime group; primarily functions as an aldehyde.
  • Hydroxypyridine Oximes: These compounds share the oxime functionality but differ in their aromatic systems and biological activities.
  • Pralidoxime: A well-known reactivator for acetylcholinesterase; while effective, it lacks the additional hydroxyl group present in 5-hydroxypicolinaldehydeoxime, which may enhance its antioxidant properties.
CompoundStructure CharacteristicsUnique Features
5-HydroxypicolinaldehydeoximeHydroxyl group + Oxime on pyridine ringAntioxidant properties; dual functionality
PicolinaldehydeAldehyde without oximeBasic precursor for oxime synthesis
Hydroxypyridine OximesOximes on hydroxypyridine structuresVaries widely in biological activity
PralidoximePyridinium oxime structureEstablished antidote; lacks additional hydroxyl

The unique combination of functional groups in 5-hydroxypicolinaldehydeoxime contributes to its distinct chemical behavior and potential applications in medicinal chemistry and biochemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

138.042927438 g/mol

Monoisotopic Mass

138.042927438 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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